molecular formula C7H5BrO3 B099904 3-Bromo-4,5-dihydroxybenzaldehyde CAS No. 16414-34-9

3-Bromo-4,5-dihydroxybenzaldehyde

Numéro de catalogue: B099904
Numéro CAS: 16414-34-9
Poids moléculaire: 217.02 g/mol
Clé InChI: GVSGSHGXUXLQNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a natural bromophenol compound isolated from marine red algae, including Polysiphonia morrowii , Rhodomela confervoides , and Polysiphonia urceolata . Researchers value this compound for its potent antioxidant, anti-inflammatory, and cytoprotective properties, making it a candidate for investigating cellular stress responses and skin biology. In research applications, this compound demonstrates significant antioxidant activity by activating the Nrf2/ARE signaling pathway, leading to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1) in human keratinocytes . This mechanism helps protect skin cells against oxidative damage induced by H2O2 and UVB radiation . The compound's protective effects are mediated through the phosphorylation of key signaling proteins, including ERK and Akt . Studies also show it suppresses the production of inflammatory cytokines and chemokines by modulating the NF-κB and MAPK pathways in stimulated keratinocytes, indicating potential for research in inflammatory skin conditions . Further investigations highlight its role in skin barrier protection, with studies showing it can increase the production of skin hydration factors and tight junction proteins, and combat skin aging by reducing matrix metalloproteinase (MMP-1) activity and increasing collagen content in human dermal fibroblasts . Beyond dermatological research, this compound has shown protective effects against particulate matter (PM2.5)-induced cell cycle arrest and autophagy in keratinocytes, and against myocardial ischemia-reperfusion injury in cardiac studies through the Akt-PGC1α-Sirt3 pathway . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-bromo-4,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGSHGXUXLQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167711
Record name 3-Bromo-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16414-34-9
Record name 5-Bromo-3,4-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16414-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,5-dihydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016414349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16414-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4,5-dihydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BROMO-4,5-DIHYDROXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2J6HXJ8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reaction Conditions and Catalysts

The bromination of 4,5-dihydroxybenzaldehyde is the most widely documented method for synthesizing 3-bromo-4,5-dihydroxybenzaldehyde. This reaction typically employs hydrobromic acid (HBr) or molecular bromine (Br₂) as brominating agents, with sulfuric acid (H₂SO₄) or acetic acid (CH₃COOH) serving as the reaction medium. The choice of solvent is critical, as it influences both the solubility of the starting material and the reaction kinetics. For instance, acetic acid is preferred for its ability to dissolve 4,5-dihydroxybenzaldehyde while stabilizing intermediates.

A key patent (US4551558A) outlines a bromination protocol using a nitrite catalyst, such as sodium nitrite (NaNO₂), to enhance regioselectivity and reduce side reactions. The molar ratio of nitrite to benzaldehyde derivative is critical, with optimal results achieved at 0.05–0.15 moles of nitrite per mole of substrate. This catalytic system ensures precise bromine substitution at the 3-position, minimizing the formation of di-brominated byproducts.

Table 1: Reaction Parameters for Traditional Bromination

ParameterRange/ConditionImpact on Yield/Purity
Brominating AgentHBr (48% aq.), Br₂HBr: Higher purity; Br₂: Faster kinetics
SolventAcetic acid, H₂SO₄Acetic acid reduces side reactions
Temperature20–50°CHigher temps favor faster reactions
Catalyst (NaNO₂)0.05–0.15 mol/mol substrateOptimizes regioselectivity
Reaction Time4–12 hoursProlonged time increases yield

Role of Nitrite in Regioselectivity

The addition of sodium nitrite (NaNO₂) in catalytic amounts significantly improves the reaction’s regioselectivity. Nitrite ions (NO₂⁻) act as mild oxidizing agents, facilitating the generation of bromonium ions (Br⁺) from HBr or Br₂. These electrophilic species selectively attack the electron-rich 3-position of the benzaldehyde ring, driven by the directing effects of the hydroxyl groups at positions 4 and 5. Without nitrite, competing reactions such as over-bromination or oxidation of hydroxyl groups become prevalent, reducing the yield of the desired product.

Continuous Flow Synthesis

Advantages Over Batch Processes

NINGBO INNO PHARMCHEM CO.,LTD., a leading manufacturer, has pioneered the use of continuous flow technology for large-scale synthesis of this compound. Unlike traditional batch reactors, continuous flow systems offer precise control over reaction parameters (temperature, residence time, mixing efficiency), leading to higher consistency and reduced waste. This method is particularly advantageous for exothermic bromination reactions, as heat dissipation is more efficient in flow reactors, minimizing thermal degradation.

Table 2: Batch vs. Continuous Flow Synthesis

MetricBatch ReactorContinuous Flow
Yield70–85%85–92%
Purity90–95%95–99%
Reaction Time8–12 hours2–4 hours
ScalabilityLimited by vessel sizeEasily scalable
Byproduct Formation5–10%1–3%

Optimization Techniques

Continuous flow synthesis employs advanced temperature and pressure controls to optimize reaction efficiency. For example, maintaining the reaction mixture at 50–60°C under 3–5 bar pressure enhances bromine solubility and reaction kinetics. Additionally, in-line purification modules, such as microfluidic separators, remove unreacted bromine and acidic byproducts in real-time, streamlining the production process.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for Industrial Applications

MethodYieldPurityScalabilityCost Efficiency
Traditional Bromination75%90%ModerateHigh
Continuous Flow90%98%HighModerate
High-Temperature/High-Pressure80%85%LowLow

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4,5-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Dermatological Applications

1.1 UV Protection and Antioxidant Activity

BDB has been shown to protect human skin keratinocytes from ultraviolet (UV) radiation damage. A study indicated that BDB can absorb UV light and inhibit oxidative stress induced by UVB exposure. It demonstrated significant free radical scavenging activity, which contributes to its protective effects against skin aging and damage caused by UV radiation. The compound was effective in reducing intracellular reactive oxygen species (ROS) generated by UV exposure, thereby enhancing cell viability and reducing apoptosis in keratinocytes .

Table 1: Effects of BDB on Skin Keratinocytes

ParameterEffect of BDB
UV AbsorptionYes
ROS ScavengingSignificant
Cell ViabilityIncreased
Apoptosis InhibitionYes

1.2 Anti-inflammatory Properties

BDB also exhibits anti-inflammatory effects. Research indicates that it enhances the immunoregulatory functions of macrophages and promotes Treg expansion in allergic contact dermatitis models. This suggests potential therapeutic benefits in managing inflammatory skin conditions .

Cardiovascular Applications

2.1 Protection Against Myocardial Ischemia

BDB has been investigated for its protective effects against myocardial ischemia and reperfusion injury. Studies reveal that it exhibits anti-oxidative properties that mitigate oxidative stress during ischemic events. The compound's ability to scavenge free radicals plays a crucial role in preserving cardiac function under stress conditions .

Table 2: Protective Effects of BDB on Cardiac Health

ParameterEffect of BDB
Oxidative Stress MitigationYes
Cardiac Function EnhancementSignificant
Free Radical ScavengingHigh

Environmental Applications

3.1 Antioxidant Properties in Environmental Science

BDB's antioxidant properties extend beyond biological systems; it has potential applications in environmental science as well. Its ability to scavenge free radicals suggests a role in mitigating oxidative stress in ecosystems affected by pollution, particularly in aquatic environments where red algae thrive .

Summary of Research Findings

Research on BDB highlights its multifaceted applications across various domains:

  • Dermatology: Effective in protecting skin cells from UV damage and reducing inflammation.
  • Cardiology: Offers protective effects against oxidative stress during myocardial ischemia.
  • Environmental Science: Potential use as an antioxidant agent in polluted ecosystems.

Mécanisme D'action

The mechanism of action of 3-Bromo-4,5-dihydroxybenzaldehyde involves its ability to modulate oxidative stress pathways. It enhances the levels of reduced glutathione via the Nrf2-mediated pathway, providing cellular protection against oxidative damage. This compound activates NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus, leading to the expression of antioxidant enzymes .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of 3-BDB and Related Compounds

Compound Name Source Key Mechanisms Efficacy (IC50, Ki, or EC50) Applications
3-Bromo-4,5-dihydroxybenzaldehyde Marine red algae (Polysiphonia spp.) Nrf2/HO-1 activation, ROS scavenging, autophagy inhibition DPPH: 4.49 mg/L; FabZ inhibition Ki: 430.74 µM Skin protection, cardioprotection, anti-inflammatory
5-Bromo-3,4-dihydroxybenzaldehyde Synthetic/Environmental PM2.5 Endothelial cell protection against hyperglycemia Not reported Diabetes-related vascular protection
Bis(3-bromo-4,5-dihydroxybenzyl) ether Marine algae extracts FabZ enzyme inhibition, antibacterial activity Ki: 471.83 µM; Free energy: -4.59 kcal/mol Antibacterial/antibiofilm agents
3,5-Dibromo-4-hydroxybenzaldehyde Marine algae Antioxidant, antimicrobial IC50 for DPPH: 35.8 mg/L Food preservation, cosmetics
Laccaic acid Natural resins Nrf2/ARE pathway activation, apoptosis inhibition PM2.5-induced keratinocyte protection UVB/PM2.5-induced skin damage
Ginsenoside Rb1 Red algae/plants ROS-MAPK-Nrf2 modulation PM2.5-induced cytotoxicity reduction Anti-aging, dermatology
Lycium barbarum polysaccharide Lycium barbarum fruits ER stress and autophagy inhibition PM2.5-induced apoptosis suppression Nutraceuticals, skincare

Mechanistic and Efficacy Differences

Antioxidant Capacity

  • 3-BDB exhibits superior DPPH radical scavenging (IC50 = 4.49 mg/L) compared to 3,5-dibromo-4-hydroxybenzaldehyde (IC50 = 35.8 mg/L) and synthetic antioxidants like TBHQ .
  • Unlike laccaic acid , which primarily targets the Nrf2/ARE pathway, 3-BDB also modulates autophagy and mitochondrial fission, offering broader cytoprotection against PM2.5 .

Antimicrobial Activity

  • Bis(3-bromo-4,5-dihydroxybenzyl) ether shows stronger binding to Pseudomonas aeruginosa FabZ (Ki = 471.83 µM) than 3-BDB (Ki = 430.74 µM), attributed to its dimeric structure enhancing enzyme interaction .
  • 3,5-Dibromo-4-hydroxybenzaldehyde lacks significant antibacterial activity, highlighting the importance of hydroxyl group positioning for microbial targeting .

Skin Protection

  • While ginsenoside Rb1 and Lycium barbarum polysaccharide reduce PM2.5 toxicity via ER stress inhibition, 3-BDB uniquely restores intracellular Ca<sup>2+</sup> homeostasis and suppresses NLRP1 inflammasome activation .
  • Laccaic acid and 3-BDB both activate Nrf2, but 3-BDB additionally mitigates UVB-induced apoptosis via Akt phosphorylation, making it more versatile in dermatological applications .

Structural Insights

  • The bromine atom at position 3 in 3-BDB enhances electrophilicity, improving radical scavenging compared to non-brominated analogues like protocatechuic acid .
  • Bis(3-bromo-4,5-dihydroxybenzyl) ether ’s dimeric structure increases steric bulk, favoring interactions with bacterial enzymes over mammalian targets .

Activité Biologique

3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) is a natural bromophenol derived from marine sources, particularly red algae. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects. This article explores the biological activity of 3-BDB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

3-BDB is characterized by its molecular structure, which includes a bromine atom and two hydroxyl groups attached to a benzaldehyde moiety. This structure is responsible for its unique biological properties.

Antioxidant Activity

3-BDB exhibits significant antioxidant properties through the activation of the Nrf2/HO-1 pathway. Research shows that 3-BDB enhances the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme, in human keratinocytes (HaCaT cells). The compound's antioxidant effects are dose-dependent, with optimal concentrations around 30 µM showing marked increases in HO-1 expression and activity without cytotoxic effects at lower concentrations .

Cytoprotection Against Oxidative Stress

In cardiomyocyte models subjected to oxidative stress, 3-BDB demonstrated protective effects against myocardial ischemia-reperfusion injury. It reduced apoptosis and mitochondrial dysfunction by increasing the activities of mitochondrial antioxidant enzymes such as IDH2 and SOD2. The compound also upregulated the expression of Sirt3 and PGC1α, critical for mitochondrial function and cellular protection against oxidative damage .

Skin Cell Protection

A study investigating the protective effects of 3-BDB on HaCaT cells exposed to UVB radiation found that pretreatment with 3-BDB significantly reduced oxidative stress markers and apoptosis. The compound enhanced the levels of reduced glutathione (GSH) via Nrf2-mediated pathways, providing a protective effect against UV-induced damage .

Cardiovascular Health

In a rat model of myocardial ischemia induced by coronary artery ligation, treatment with 3-BDB significantly attenuated OGD-induced cytotoxicity. The compound decreased apoptosis rates and improved mitochondrial function by enhancing antioxidant enzyme activities. These findings suggest that 3-BDB could be a promising candidate for protecting cardiac tissues during ischemic events .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

Biological Activity Mechanism Model/System Key Findings
AntioxidantNrf2/HO-1 pathway activationHaCaT cellsIncreased HO-1 expression; cytoprotective effects
CytoprotectionUpregulation of Sirt3 and PGC1αCardiomyocytesReduced apoptosis; improved mitochondrial function
Anti-inflammatorySuppression of TNF-α/IFN-γ-induced inflammationIn vitro modelsDecreased inflammatory markers
Anti-cancerInduction of apoptosis in cancer cell linesVarious cancer cell linesEnhanced apoptosis; reduced cell viability

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 3-Bromo-4,5-dihydroxybenzaldehyde?

  • Methodological Answer : Synthesis typically involves bromination of 4,5-dihydroxybenzaldehyde derivatives under controlled conditions, followed by purification via column chromatography or recrystallization. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Radical scavenging assays (e.g., DPPH, hydroxyl, superoxide anion) are standard for evaluating antioxidant activity, with IC₅₀ values quantified against controls like ascorbic acid .

Q. What in vitro and in vivo models are used to study the antioxidant properties of this compound?

  • Methodological Answer : In vitro models include hydrogen peroxide (H₂O₂)-induced oxidative stress in human keratinocytes or fibroblasts, where parameters like intracellular reactive oxygen species (ROS) levels, glutathione (GSH) content, and mitochondrial membrane potential are measured. In vivo studies use murine models exposed to particulate matter (PM2.5) or UVB radiation, with histological analysis of skin or organ tissues and quantification of oxidative biomarkers (e.g., malondialdehyde, SOD activity) .

Q. How does this compound interact with the Nrf2/HO-1 pathway?

  • Methodological Answer : The compound activates the Nrf2 pathway by promoting its dissociation from Keap1 and subsequent nuclear translocation. This upregulates antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1). Experimental validation involves Western blotting for Nrf2 nuclear accumulation, qPCR for HO-1 mRNA levels, and siRNA-mediated Nrf2 knockdown to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 4.49 mg·L⁻¹ for DPPH vs. 122.42 mg·L⁻¹ for hydroxyl radicals) may arise from variations in assay conditions (pH, solvent systems) or cell models. Standardization using reference compounds (e.g., Trolox for DPPH) and inter-laboratory validation are critical. Dose-response curves should be replicated under identical conditions to ensure reproducibility .

Q. What experimental designs are optimal for studying the cardioprotective effects of this compound in myocardial ischemia-reperfusion injury?

  • Methodological Answer : Rodent models of coronary artery ligation followed by reperfusion are used to simulate ischemia-reperfusion injury. Key endpoints include infarct size (TTC staining), cardiac function (echocardiography), and molecular markers (e.g., Akt-PGC1α-Sirt3 pathway activation via Western blot). Pharmacokinetic studies ensure effective plasma concentrations, while co-administration with pathway inhibitors (e.g., LY294002 for Akt) validates mechanistic specificity .

Q. How can researchers optimize the compound’s bioavailability for therapeutic applications?

  • Methodological Answer : Bioavailability enhancement strategies include structural derivatization (e.g., prodrug formulations to improve solubility) or nano-encapsulation using lipid-based carriers. Pharmacokinetic studies in rodent models assess absorption, distribution, and half-life via LC-MS/MS. In vitro permeability assays (Caco-2 cell monolayers) predict intestinal absorption efficiency .

Q. What methodologies identify off-target effects of this compound in anti-inflammatory studies?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) of treated macrophages or keratinocytes reveals global gene expression changes. Pathway enrichment analysis (e.g., KEGG, GO) identifies non-canonical targets. Competitive binding assays and molecular docking simulations predict interactions with non-NF-κB proteins (e.g., COX-2). Validation via CRISPR/Cas9 knockout models confirms specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5-dihydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5-dihydroxybenzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.